molecular formula C12H22O B14373084 2,2,3-Trimethylnon-4-YN-3-OL CAS No. 89990-92-1

2,2,3-Trimethylnon-4-YN-3-OL

Cat. No.: B14373084
CAS No.: 89990-92-1
M. Wt: 182.30 g/mol
InChI Key: CMDIUEBRYFGTIF-UHFFFAOYSA-N
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Description

2,2,3-Trimethylnon-4-YN-3-OL is an organic compound characterized by a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol). This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylnon-4-YN-3-OL typically involves the use of alkyne precursors and specific reagents to introduce the hydroxyl group. One common method is the alkylation of a terminal alkyne followed by hydration to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the addition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and hydration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylnon-4-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a halide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,2,3-Trimethylnon-4-YN-3-OL has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylnon-4-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethylbut-2-YN-1-OL
  • 2,2,3-Trimethylhex-4-YN-3-OL
  • 2,2,3-Trimethylhept-4-YN-3-OL

Uniqueness

2,2,3-Trimethylnon-4-YN-3-OL is unique due to its specific carbon chain length and the position of the triple bond and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

89990-92-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,2,3-trimethylnon-4-yn-3-ol

InChI

InChI=1S/C12H22O/c1-6-7-8-9-10-12(5,13)11(2,3)4/h13H,6-8H2,1-5H3

InChI Key

CMDIUEBRYFGTIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C)(C(C)(C)C)O

Origin of Product

United States

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